4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one typically involves multi-step organic reactions. One common approach includes the bromination of a precursor pyridine derivative, followed by cyclization and functional group modifications to introduce the trimethylsilyl and ethoxy groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization: Further cyclization reactions can modify the pyrazolo[3,4-c]pyridine core.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on certain enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-methyl-1,6-dihydro-pyrrolo[2,3-c]pyridin-7-one
- 4-Bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7-one
Uniqueness
4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one is unique due to the presence of the trimethylsilyl and ethoxy groups, which can influence its reactivity and interactions with other molecules. These modifications can enhance its solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
1446236-52-7 |
---|---|
Molecular Formula |
C13H20BrN3O2Si |
Molecular Weight |
358.31 g/mol |
IUPAC Name |
4-bromo-6-methyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C13H20BrN3O2Si/c1-16-8-11(14)10-7-15-17(12(10)13(16)18)9-19-5-6-20(2,3)4/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
YXDAESUBQWPEGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)N(N=C2)COCC[Si](C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.